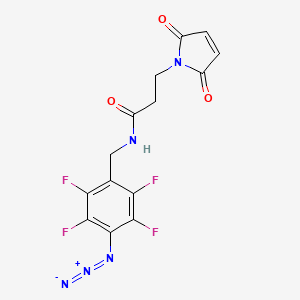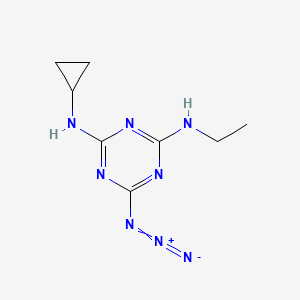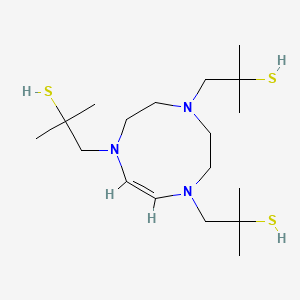
3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone is a member of quinazolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
3-(4-Chlorophenyl)-2-(1-pyrrolidinyl)-4-quinazolinone derivatives have been synthesized and evaluated for their potential anticancer properties. In a study, derivatives exhibited remarkable cytotoxic activity against certain cancer cell lines, such as the HeLa cell line, indicating their potential as anticancer agents (Hassanzadeh et al., 2019). Additionally, compounds with similar structures were tested for cytotoxicity against various cancer cell lines, showing significant effects, especially towards monocytic leukemia cells (Hour et al., 2007).
Antimicrobial Activity
Quinazolinone derivatives have demonstrated antimicrobial properties. A study on quinazolino-thiadiazoles, which include the 4-chlorophenyl component, showed broad-spectrum antimicrobial activity against bacterial and fungal strains (Patel et al., 2018). Another research synthesized quinazolinone derivatives and found them effective against various bacterial species, indicating their potential in addressing bacterial infections (Naganagowda & Petsom, 2011).
Antiviral Properties
Some quinazolinone derivatives have been studied for their antiviral activities. For instance, compounds synthesized from bromo-quinazolinones showed potential antiviral activity against specific viruses, highlighting the promise of quinazolinone derivatives in antiviral drug development (Dinakaran et al., 2003).
Fluorescent Probes
Quinazolinone derivatives have been utilized in the development of fluorescent probes. A specific derivative was used to create a probe for hydrogen peroxide detection, demonstrating the versatility of quinazolinone compounds in chemical analysis and potential biomedical applications (Cai et al., 2015).
Eigenschaften
Molekularformel |
C18H16ClN3O |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
InChI |
InChI=1S/C18H16ClN3O/c19-13-7-9-14(10-8-13)22-17(23)15-5-1-2-6-16(15)20-18(22)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2 |
InChI-Schlüssel |
WNAUAGDIWFTDRG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1CCN(C1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


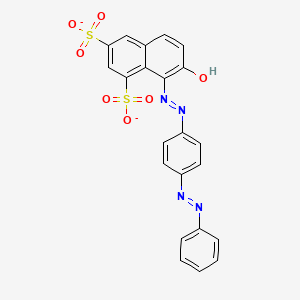
![2-Methyl-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]thione](/img/structure/B1231539.png)
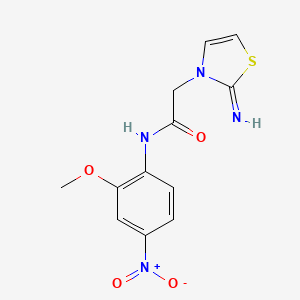
![9,10-Dioxo-1-anthracenecarboxylic acid [2-(2,3-dimethylanilino)-2-oxoethyl] ester](/img/structure/B1231543.png)
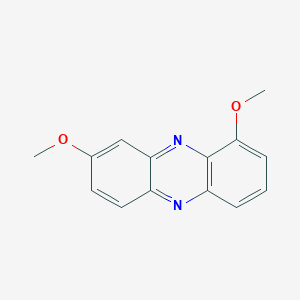

![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)
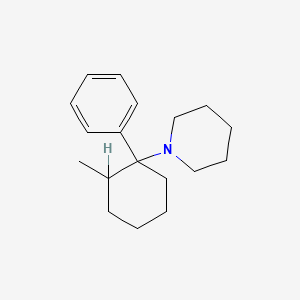
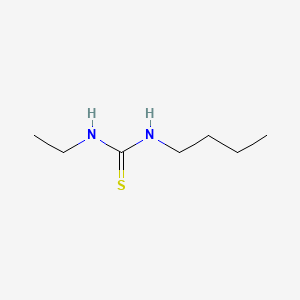
![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)
![2-[[(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyl-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylheptanoyl]amino]ethanesulfonic acid](/img/structure/B1231558.png)
